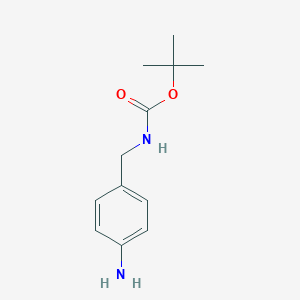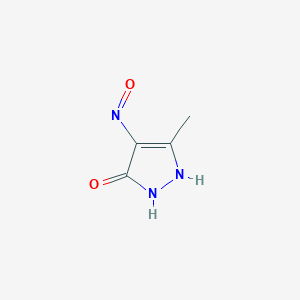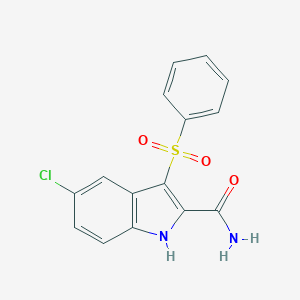
2-Amino-5-methoxybenzoic acid
概要
説明
2-Amino-5-methoxybenzoic acid (AMBA) is a naturally occurring compound found in various plants and fungi, as well as in the human body. It is an important intermediate in the biosynthesis of many bioactive compounds and has been studied extensively for its potential as a therapeutic agent. It has been used in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease. AMBA has also been studied for its potential as a food preservative, an antioxidant, and a therapeutic agent.
科学的研究の応用
Unnatural Amino Acid Mimicry
2-Amino-5-methoxybenzoic acid has been studied for its ability to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This research found that derivatives of this compound could be integrated into peptides, contributing to the formation of β-sheetlike hydrogen-bonded structures, which is significant for understanding peptide behavior and design (Nowick et al., 2000).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the synthesis of pharmaceutical intermediates. A study detailed the process of synthesizing 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the antipsychotic drug amisulpride, from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Thermodynamic Properties
A thermodynamic study has been conducted on various aminomethoxybenzoic acids, including this compound. This research measured the vapor pressures of these compounds at different temperatures, providing valuable data for their physical characterization (Monte et al., 2010).
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
A derivative of this compound has shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, which could have implications in the development of treatments for diabetes and other metabolic disorders (Li et al., 2008).
Antimicrobial and Antioxidant Activities
The compound has also been examined for its antimicrobial and antioxidant properties. A study on endophytic Streptomyces sp. YIM 67086 discovered that derivatives of this compound displayed these activities, which could have potential applications in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).
Enhancing Neoglycosylation Reactions
Research has shown that aniline derivatives such as this compound can significantly enhance the rate of acid-catalyzed neoglycosylation reactions. This finding is crucial for the synthesis of natural products and other applications in organic chemistry (Loskot et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .
作用機序
Target of Action
It has been used in the synthesis of quinazolinone class of histamine h3 receptor inverse agonists . It is also used in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV .
Biochemical Pathways
Given its role in the synthesis of histamine h3 receptor inverse agonists and alogliptin, it may be involved in histamine signaling and glucose metabolism pathways .
Result of Action
Its role in the synthesis of certain compounds suggests it may contribute to the effects observed with these compounds, such as histamine h3 receptor inverse agonism and inhibition of dipeptidyl peptidase iv .
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules during its use as a reagent in the synthesis of complex molecules . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.
Cellular Effects
The cellular effects of 2-Amino-5-methoxybenzoic acid are not well-documented. Given its role in the synthesis of various complex molecules, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of various complex molecules, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be dependent on the specific synthesis process and the other compounds involved.
Metabolic Pathways
Given its role in the synthesis of various complex molecules, it is likely that it interacts with various enzymes and cofactors .
Transport and Distribution
Given its role in the synthesis of various complex molecules, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in the synthesis of various complex molecules, it is likely that it is directed to specific compartments or organelles depending on the specific synthesis process and the other compounds involved .
特性
IUPAC Name |
2-amino-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSAURFQFUULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298930 | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-03-9 | |
| Record name | 6705-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-5-methoxybenzoic acid in neoglycoside synthesis?
A1: this compound acts as a nucleophilic catalyst in the acid-catalyzed formation of MeON-neoglycosides []. This means it enhances the rate of the reaction between a sugar and a methanol (MeOH) molecule, leading to the formation of a neoglycoside. This catalytic activity significantly reduces reaction times compared to uncatalyzed reactions, improving the efficiency of neoglycoside synthesis.
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: While the provided research doesn't delve into the specific mechanism of catalysis, it highlights that aniline derivatives, like this compound, possess this catalytic ability []. The presence of the amino group (-NH2) and the methoxy group (-OCH3) on the benzene ring likely plays a role in its interaction with the reactants, facilitating the formation of the neoglycoside product. Further investigation into the reaction mechanism would provide a more detailed understanding of the structure-activity relationship.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
